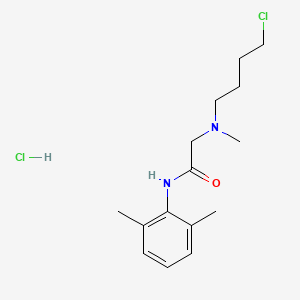![molecular formula C20H19N3O3S B13351838 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
1-Methyl: Indicates a methyl group (CH₃) attached to the nitrogen atom.
1-Tosyl: Refers to a tosyl group (p-toluenesulfonyl, C₆H₄CH₃SO₂) attached to the imidazole ring.
Benzo[d]imidazol: The core structure, a fused benzene and imidazole ring system.
2,3-Dihydropyridin-4(1H)-one: A pyridine ring with a ketone group (C=O) at position 4.
準備方法
Synthetic Routes::
General Synthesis: One approach involves the condensation of an aromatic aldehyde (such as benzaldehyde) with o-phenylenediamine, followed by cyclization to form the imidazole ring.
Regiocontrolled Synthesis: Recent advances in imidazole synthesis emphasize functional group compatibility and regioselectivity.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and cost-effectiveness.
化学反応の分析
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one can participate in various reactions:
Oxidation: Oxidative processes can modify the methyl group or the imidazole ring.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Tosylation allows for further functionalization.
Cyclization: Intramolecular cyclization reactions can form related heterocycles.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and tosylating agents (e.g., TsCl).
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).
Chemical Biology: Used as a probe to study biological processes.
Industry: Building block for more complex molecules.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (enzymes, receptors) or pathways (e.g., signal transduction).
特性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3 |
InChIキー |
QMOYKMJLNFGDQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)



![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)






